1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine
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Description
“1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) unit . BCPs are highly strained carbocycles that have fascinated the chemical community for decades because of their unique structure . They are not found in nature and are studied extensively as bioisosteric components of drugs . They have been demonstrated to be bioisosteres of the phenyl ring .
Synthesis Analysis
The synthesis of BCPs can be achieved by various methods. One practical general reaction gives BCPs on mg- to kg-quantities using just light . Another method involves the use of triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . There are also strategies to access 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs .Molecular Structure Analysis
The molecular structure of BCPs consists of three rings of four carbon atoms each . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .Chemical Reactions Analysis
BCPs undergo various chemical reactions. For instance, radicals derived from commonly available carboxylic acids and organo-halides perform additions onto [1.1.1]propellane to afford BCP radicals, which then engage in polarity-matched borylation . There are also methods for postsynthesis functionalization .Physical and Chemical Properties Analysis
BCPs are small, 3-dimensional, strained ring structures . They are important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups that can impart physicochemical benefits on drug candidates .Future Directions
BCPs have become increasingly relevant in medicinal chemistry discovery research because of their role as bioisosteres . The field is evolving with new methods for BCP synthesis and functionalization being developed . The future may see the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .
Properties
IUPAC Name |
1-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-14-10-12-7-13(8-12,9-12)11-5-3-2-4-6-11/h11,14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOIULCFRDFCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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